molecular formula C4H7ClO B14570691 Butanal, 3-chloro-, (S)- CAS No. 61494-39-1

Butanal, 3-chloro-, (S)-

Cat. No.: B14570691
CAS No.: 61494-39-1
M. Wt: 106.55 g/mol
InChI Key: FNFGGXQSVOJINC-BYPYZUCNSA-N
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Description

Significance of Chiral Halogenated Aldehydes as Synthetic Intermediates

Chiral halogenated aldehydes are a class of organic compounds that possess both a halogen atom and an aldehyde group attached to a chiral framework. This combination of functional groups imparts a unique reactivity profile, making them powerful tools for synthetic chemists. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and olefination reactions. The presence of a halogen atom, such as chlorine, introduces an electrophilic site and a potential leaving group, enabling a variety of substitution and coupling reactions.

The stereocenter in these molecules is of paramount importance as it allows for the introduction of chirality into a target molecule at an early stage of a synthetic sequence. This is crucial in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds, where often only one enantiomer exhibits the desired activity while the other may be inactive or even harmful.

The strategic placement of the halogen atom relative to the aldehyde, as seen in β-halogenated aldehydes like (S)-3-chlorobutanal, offers distinct synthetic advantages. The electron-withdrawing nature of the halogen can influence the reactivity of the aldehyde and adjacent protons. Furthermore, the halogen can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to perform these transformations while retaining the stereochemical integrity of the chiral center is a key aspect of their utility.

The development of organocatalytic methods for the enantioselective α-halogenation of aldehydes has further expanded the accessibility and application of chiral halogenated aldehydes. pnas.org These methods provide a direct route to these valuable building blocks from readily available starting materials. pnas.org

Enantiopure Aldehydes in Asymmetric Catalysis and Total Synthesis

Enantiopure aldehydes are indispensable precursors in asymmetric catalysis and total synthesis, serving as foundational chiral pools from which complex, stereochemically defined molecules can be constructed. The aldehyde functionality is highly versatile and can be stereoselectively transformed into a variety of other functional groups, including alcohols, amines, carboxylic acids, and alkanes, all while preserving the existing stereochemistry.

In asymmetric catalysis, enantiopure aldehydes can act as substrates in reactions that generate new stereocenters with high levels of diastereoselectivity. The existing stereocenter on the aldehyde can direct the approach of a reagent or catalyst, leading to the preferential formation of one diastereomer over the other. This substrate-controlled stereodifferentiation is a powerful strategy in organic synthesis.

The total synthesis of natural products and complex pharmaceuticals frequently relies on the use of enantiopure aldehydes as key intermediates. For instance, a derivative of (S)-3-chlorobutanal, namely (2R,3S)-2-t-butyldimethylsilyloxy-3-chlorobutanal, has been utilized as a crucial building block in the total synthesis of the natural product (+)-asperlin. researchgate.net In this synthesis, the chiral aldehyde undergoes a highly diastereoselective addition of an α-furyl anion, demonstrating the directing effect of the existing stereocenters. researchgate.net The resulting chlorohydrin is then converted into a chiral epoxide, a key intermediate for the remainder of the synthesis. researchgate.net

The importance of enantiopure aldehydes is further highlighted by their use in tandem reactions and organocatalytic cascades, where a series of bond-forming events occur in a single pot, often with remarkable stereocontrol. nih.gov The ability to construct multiple stereocenters in a controlled manner from a simple chiral aldehyde underscores their significance in the efficient and elegant synthesis of complex molecules. Recent advances in asymmetric catalysis continue to provide new and efficient methods for the preparation and utilization of enantiopure aldehydes, further solidifying their central role in modern organic synthesis. nih.govfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61494-39-1

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

(3S)-3-chlorobutanal

InChI

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m0/s1

InChI Key

FNFGGXQSVOJINC-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CC=O)Cl

Canonical SMILES

CC(CC=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of S 3 Chloro Butanal

Nucleophilic Addition Reactions at the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes addition reactions with a variety of nucleophiles. The existing chirality at the adjacent carbon (C-3) can influence the stereochemical outcome of these additions, leading to the formation of diastereomeric products. This phenomenon, known as substrate-controlled stereoselectivity, is a key feature of the compound's reactivity.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl group. wikipedia.org When (S)-3-chloro-butanal acts as the electrophile, its inherent chirality directs the incoming enolate to one of the two faces of the aldehyde, leading to a diastereomeric mixture of β-hydroxy carbonyl products. The stereochemical course of such reactions can often be predicted using the Felkin-Anh or related models for nucleophilic addition to chiral aldehydes.

The major diastereomer typically arises from the nucleophile attacking the carbonyl carbon from the least sterically hindered trajectory. The stereoselectivity of the reaction is influenced by factors such as the nature of the enolate, the solvent, and the presence of Lewis acids. wiley-vch.de For instance, the use of boron enolates in stereoselective aldol reactions is well-documented, often proceeding through a chair-like six-membered transition state, known as the Zimmermann-Traxler model, which can enhance diastereoselectivity. wikipedia.orgyoutube.com

Table 1: Predicted Diastereomeric Products of Aldol Addition to (S)-3-Chloro-Butanal
Enolate NucleophileMajor Diastereomeric Product (Predicted)Minor Diastereomeric Product (Predicted)Key Influencing Factor
Lithium enolate of Acetone(3S,4S)-4-hydroxy-3-chloro-5-methyl-2-hexanone(3S,4R)-4-hydroxy-3-chloro-5-methyl-2-hexanoneChelation vs. non-chelation control
(Z)-Boron enolate of Propanethialsyn-aldol adductanti-aldol adductZimmermann-Traxler transition state

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and another carbonyl compound capable of enolization. sci-hub.cat In the context of (S)-3-chloro-butanal, it serves as the aldehyde component. The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine, which is then attacked by an enol or enolate.

Catalytic asymmetric versions of the Mannich reaction, often employing catalysts like proline, can achieve high levels of stereocontrol. sci-hub.catrsc.org When (S)-3-chloro-butanal is a substrate, the reaction's stereochemical outcome is determined by the interplay between the substrate's inherent chirality and the chiral catalyst. This can lead to either "matched" or "mismatched" pairings, where the catalyst and substrate either reinforce or oppose each other's stereodirecting influence. The careful selection of the catalyst can allow for the selective synthesis of a specific diastereomer of the β-amino aldehyde product. rsc.org

Table 2: Components and Products in Asymmetric Mannich Reaction
AldehydeAmineKetone/Enol SourceCatalystExpected Product Class
(S)-3-Chloro-butanalAnilineCyclohexanone(S)-ProlineChiral β-amino ketone
(S)-3-Chloro-butanalp-AnisidineAcetoneChiral Silver Phosphate Complex nih.govChiral β-amino ketone

Organometallic reagents, such as Grignard reagents and organolithiums, readily add to the carbonyl group of (S)-3-chloro-butanal to form secondary alcohols. The stereoselectivity is again governed by the principles of nucleophilic addition to chiral aldehydes.

A particularly noteworthy reaction is the indium-promoted allylation, a Barbier-type reaction that can be conveniently carried out in aqueous media. rsc.org This method involves the reaction of an allyl halide with the aldehyde in the presence of metallic indium. researchgate.netnih.gov The organoindium reagent is formed in situ and adds to the carbonyl group. For α- and β-oxygenated aldehydes, which are structurally analogous to (S)-3-chloro-butanal, these reactions often exhibit diastereoselectivity. researchgate.net The reaction is believed to proceed through a cyclic transition state, where the indium coordinates to both the carbonyl oxygen and the chlorine atom, influencing the facial selectivity of the allylation.

Reactions Involving the Stereogenic Chlorine Atom

The secondary chloride at the C-3 position is a leaving group, enabling both nucleophilic substitution and elimination reactions. The stereogenic nature of this carbon means that the stereochemical outcome of these reactions is of significant interest.

The carbon atom bonded to the chlorine is an electrophilic center that can be attacked by nucleophiles, leading to the displacement of the chloride ion. Given that it is a secondary alkyl halide, the reaction can potentially proceed via either an SN1 or SN2 mechanism. However, with effective nucleophiles, the SN2 pathway is generally favored.

The SN2 mechanism involves a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the C-3 center. Therefore, reacting (S)-3-chloro-butanal with a nucleophile would be expected to yield a product with the (R)-configuration at the C-3 position. This stereospecificity is highly valuable for the synthesis of enantiomerically pure compounds. nih.gov

Table 3: Products of SN2 Nucleophilic Substitution on (S)-3-Chloro-Butanal
Nucleophile (Nu-)Product NameConfiguration at C-3
Hydroxide (OH-)(R)-3-HydroxybutanalR (Inversion)
Cyanide (CN-)(R)-3-CyanobutanalR (Inversion)
Azide (N3-)(R)-3-AzidobutanalR (Inversion)
Iodide (I-)(R)-3-IodobutanalR (Inversion)

In the presence of a strong, non-nucleophilic base, (S)-3-chloro-butanal can undergo an elimination reaction to form an α,β-unsaturated aldehyde. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which requires an anti-periplanar arrangement of the proton to be removed and the leaving group.

Treatment of (S)-3-chloro-butanal with a base like sodium ethoxide would lead to the abstraction of a proton from the C-2 position and the concurrent departure of the chloride ion from C-3. This process results in the formation of a carbon-carbon double bond, yielding but-2-enal, commonly known as crotonaldehyde. wikipedia.orgvedantu.com Since the aldehyde stereocenter is destroyed in this process, the chirality of the starting material is lost. The reaction typically favors the formation of the more stable E-isomer of crotonaldehyde. wikipedia.org

Atom Transfer Radical Addition (ATRA) with Halogenated Aldehydes

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. mdpi.com The reaction is typically initiated by a transition metal catalyst that facilitates the homolytic cleavage of a carbon-halogen bond in a haloalkane, generating a carbon-centered radical. This radical then adds across an alkene, and the resulting radical intermediate abstracts a halogen atom from the catalyst to complete the cycle.

While ATRA has been extensively studied with simple haloalkanes, its application to halogenated aldehydes like (S)-3-chloro-butanal is less common. In such a scenario, the C-Cl bond at the C3 position would be targeted for cleavage. The process would be initiated by a suitable catalyst, often a ruthenium or copper complex, which abstracts the chlorine atom to generate a secondary alkyl radical. This radical can then add to a suitable alkene.

The general mechanism, adapted for a halogenated aldehyde, is as follows:

Initiation: The metal catalyst in a lower oxidation state (Mⁿ) reacts with the chloro-aldehyde (R-Cl) to form a radical intermediate (R•) and the oxidized metal halide (Mⁿ⁺¹Cl).

Propagation: The alkyl radical (R•) adds to an alkene to form a new carbon-centered radical.

Termination: This new radical abstracts a chlorine atom from the oxidized metal complex (Mⁿ⁺¹Cl), yielding the final addition product and regenerating the catalyst in its initial oxidation state (Mⁿ).

Photocatalysis has emerged as a mild and efficient way to initiate ATRA reactions, using light to generate the necessary radical species. mdpi.com The success of applying ATRA to a substrate like (S)-3-chloro-butanal would depend on the selective activation of the C-Cl bond over potential side reactions involving the aldehyde group, such as the formation of an acyl radical via hydrogen abstraction from the formyl group. rsc.org

Oxidative and Reductive Transformations

Chemoselective Oxidation of the Aldehyde Group

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. chemguide.co.uk For a substrate like (S)-3-chloro-butanal, the key challenge is chemoselectivity: the aldehyde group must be oxidized without affecting the chlorine-bearing stereocenter. Strong oxidizing agents could potentially lead to side reactions such as elimination to form an α,β-unsaturated system or reaction at the α-carbon.

Aldehydes are particularly susceptible to oxidation due to the presence of the formyl hydrogen. libretexts.org A variety of reagents can accomplish this transformation. Mild oxidizing agents are generally preferred to ensure the integrity of the rest of the molecule. Common reagents used for the oxidation of aldehydes include:

Tollens' Reagent ([Ag(NH₃)₂]⁺): This classic reagent provides a mild method for oxidation, forming a silver mirror upon reaction, which also serves as a qualitative test for aldehydes. wikipedia.org The reaction is performed under alkaline conditions, yielding the carboxylate salt.

Potassium Permanganate (KMnO₄): While a powerful oxidant, KMnO₄ can be used under controlled, buffered conditions (e.g., alkaline) to selectively oxidize aldehydes. libretexts.org

Chromium-based Reagents (e.g., CrO₃, PCC): Reagents like pyridinium (B92312) chlorochromate (PCC), typically used for oxidizing primary alcohols to aldehydes, are generally not used for the further oxidation to carboxylic acids. Stronger chromium reagents like the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective but their high acidity and oxidizing power might compromise the chloro-substituent. wikipedia.org

The product of the chemoselective oxidation of (S)-3-chloro-butanal is (S)-3-chlorobutanoic acid. The reaction must be carefully controlled to prevent over-oxidation or elimination.

Stereoselective Reduction to Chiral Alcohols

The reduction of the aldehyde functionality in (S)-3-chloro-butanal to a primary alcohol is a straightforward yet crucial transformation for producing chiral building blocks. This reaction yields (S)-3-chloro-1-butanol, preserving the stereochemistry at the C3 position.

Commonly employed reducing agents for this purpose are hydride reagents, which are highly effective at reducing aldehydes and ketones. britannica.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. commonorganicchemistry.comacs.org It is compatible with many functional groups and is typically used in alcoholic solvents like methanol (B129727) or ethanol. The reaction is highly efficient and generally proceeds with excellent yields.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will also readily reduce the aldehyde to an alcohol. britannica.comchemistrysteps.com However, its high reactivity makes it less chemoselective, and it must be used under anhydrous conditions, typically in ethers like THF or diethyl ether. Given the simplicity of the substrate, the milder NaBH₄ is often sufficient and preferred for safety and ease of use.

The reduction is not considered stereoselective in the context of creating a new stereocenter, as the prochiral aldehyde carbon becomes a primary alcohol group (CH₂OH). The key aspect is the retention of the pre-existing (S) configuration at C3.

ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 °C to room temp.(S)-3-chloro-1-butanol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C, followed by aqueous workup(S)-3-chloro-1-butanol

Cycloaddition and Rearrangement Reactions

[4+2] Cycloadditions and Related Processes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While (S)-3-chloro-butanal itself is not a dienophile, its carbonyl group can participate directly in a variation known as the hetero-Diels-Alder reaction. In this process, the C=O double bond of the aldehyde acts as the dienophile (a "heterodienophile"), reacting with a conjugated diene to form a dihydropyran ring system. sigmaaldrich.com

The reactivity of the aldehyde in a hetero-Diels-Alder reaction is enhanced by electron-withdrawing groups, which lower the energy of the LUMO of the dienophile. The chlorine atom at the β-position of (S)-3-chloro-butanal has an electron-withdrawing inductive effect that can activate the carbonyl group for this type of cycloaddition. The reaction typically requires thermal conditions or Lewis acid catalysis to proceed efficiently.

A representative reaction would involve (S)-3-chloro-butanal reacting with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene. The cycloaddition would result in the formation of a substituted dihydropyran, a valuable heterocyclic scaffold in organic synthesis. The stereochemistry of the product would be influenced by the facial selectivity of the diene's approach to the aldehyde, which can often be controlled with chiral catalysts.

DieneDienophileConditionsProduct Type
2,3-Dimethyl-1,3-butadiene(S)-3-chloro-butanalHeat or Lewis Acid (e.g., Et₂AlCl)Substituted Dihydropyran

Ring-Closing Metathesis (RCM) in Complex Molecule Synthesis

Ring-Closing Metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly 5- to 7-membered rings and macrocycles. The reaction uses transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to form a new double bond within a molecule by cyclizing a diene. britannica.com

(S)-3-Chloro-butanal can serve as a chiral starting material in a multi-step synthesis where RCM is the key ring-forming step. The aldehyde itself does not participate directly in RCM but can be elaborated into the necessary diene precursor. A hypothetical synthetic route could involve:

Alkene Installation: The aldehyde group of (S)-3-chloro-butanal is reacted with an organometallic reagent containing one of the required terminal alkenes, for example, allylmagnesium bromide. This Grignard reaction would form a secondary alcohol.

Second Alkene Installation: The resulting hydroxyl group could be protected, and the molecule further functionalized and chain-extended to install a second terminal alkene.

RCM Reaction: The resulting acyclic diene, now containing the original stereocenter from (S)-3-chloro-butanal, would be treated with a Grubbs catalyst. This induces the intramolecular metathesis reaction, eliminating ethylene (B1197577) and forming the desired cyclic alkene.

This strategy allows the chirality from (S)-3-chloro-butanal to be incorporated into a complex cyclic or macrocyclic target molecule, demonstrating the utility of this simple aldehyde as a precursor in advanced organic synthesis.

RCM Precursor (derived from (S)-3-chloro-butanal)CatalystProduct Type
Acyclic DieneGrubbs Catalyst (1st or 2nd Gen.)Chiral Cyclic Alkene

Advanced Stereochemical Studies of S 3 Chloro Butanal

Chirality and Enantiomeric Purity Assessment

The presence of a stereogenic center at the C3 position imparts chirality to 3-chlorobutanal. The precise quantification of the enantiomeric composition of a sample, typically expressed as enantiomeric excess (ee), is crucial for its application in stereoselective synthesis.

Several analytical methods are employed to determine the enantiomeric excess of chiral compounds like (S)-3-chloro-butanal. The most common techniques involve chromatographically separating the enantiomers or converting them into diastereomers that can be distinguished by spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. nih.gov The sample is passed through a column containing a chiral stationary phase (CSP). phenomenex.com The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. nih.govphenomenex.com Polysaccharide-based CSPs are particularly common and versatile for this purpose. nih.gov The relative areas of the two enantiomeric peaks in the chromatogram are used to calculate the enantiomeric excess. sigmaaldrich.com

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA), such as Mosher's acid. nih.govtcichemicals.com The resulting diastereomers have distinct chemical shifts, and the integration of their respective signals allows for the determination of the ee. Alternatively, a chiral solvating agent (CSA) can be used to create a transient diastereomeric association, inducing a chemical shift difference between the enantiomers. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. researchgate.net This method can be very rapid, making it suitable for high-throughput screening. researchgate.net

Table 4.1.1: Comparison of Analytical Techniques for Enantiomeric Excess (ee) Determination

TechniquePrincipleAdvantagesLimitations
Chiral HPLC/GCDifferential interaction of enantiomers with a chiral stationary phase leading to separation. nih.govphenomenex.comHigh accuracy and precision; applicable to a wide range of compounds; allows for preparative separation. mdpi.comRequires method development to find a suitable chiral column and mobile phase. nih.gov
NMR Spectroscopy with Chiral AdditivesConversion of enantiomers into diastereomers (with CDAs) or transient diastereomeric complexes (with CSAs) with distinguishable NMR signals. nih.govDoes not require separation; provides structural information.Requires enantiomerically pure derivatizing or solvating agents; potential for kinetic resolution during derivatization can lead to inaccurate results.
Circular Dichroism (CD) SpectroscopyMeasures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.netRapid analysis; non-destructive; requires small sample amounts. researchgate.netRequires a chromophore near the stereocenter; calibration with an enantiopure standard is necessary for absolute ee determination.

Synthesizing enantiomerically pure compounds often begins with a racemic or enantioenriched mixture that must be further purified. Resolution is the process of separating a racemate into its constituent enantiomers.

Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org For example, enzymatic resolutions are highly effective. The enzymatic acylation of racemic β-chloro alcohols, which are precursors to chiral aldehydes, can proceed with high conversion and enantioselectivity. nih.gov

Dynamic Kinetic Resolution (DKR): DKR is an advancement over standard kinetic resolution that can theoretically convert 100% of a racemic mixture into a single enantiomer of the product. wikipedia.orgnih.gov It combines the kinetic resolution of the starting material with in-situ racemization of the slower-reacting enantiomer. nih.gov This ensures that the entire substrate pool is available for conversion into the desired product enantiomer. This has been successfully applied to β-halo alcohols and various aldehydes. nih.govnih.gov

Preparative Chiral Chromatography: As an extension of the analytical HPLC technique described earlier, preparative-scale chiral chromatography can be used to physically separate large quantities of enantiomers. mdpi.com Although often more costly than other methods, it provides direct access to both enantiomers in high purity. nih.gov

Table 4.1.2: Overview of Enantioenrichment and Resolution Strategies

StrategyDescriptionMaximum Theoretical YieldKey Feature
Kinetic ResolutionTwo enantiomers react at different rates with a chiral reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. wikipedia.org50% (for both product and recovered starting material)Relies on rate differences (kfast vs. kslow). wikipedia.org
Dynamic Kinetic Resolution (DKR)Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov100% (for the product)The unreactive enantiomer is continuously converted back to the reactive one. nih.gov
Preparative Chiral HPLCPhysical separation of enantiomers on a large scale using a chiral stationary phase. mdpi.comnih.gov~100% (for both enantiomers, accounting for processing losses)Direct separation without chemical transformation. mdpi.com

Diastereoselectivity and Substrate Control in Reactions of (S)-3-Chloro-Butanal

When a molecule that is already chiral, such as (S)-3-chloro-butanal, undergoes a reaction that creates a new stereocenter, the two possible outcomes are diastereomers. The inherent chirality of the starting material can influence the stereochemical course of the reaction, a phenomenon known as substrate control. This often results in one diastereomer being formed in preference to the other, a concept termed diastereoselectivity.

In reactions involving chiral aldehydes, the existing stereocenter can direct the approach of a nucleophile to the carbonyl carbon. For (S)-3-chloro-butanal, the stereocenter is at the β-position relative to the carbonyl group. The steric and electronic properties of the substituents at this stereocenter (a chlorine atom, a methyl group, and a hydrogen atom) create a biased environment. According to established models of asymmetric induction, such as the Felkin-Anh model, the incoming nucleophile will preferentially attack the carbonyl face that is least sterically hindered. The largest group at the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, thereby directing the attack and favoring the formation of one diastereomer.

The extent of diastereoselectivity is dependent on several factors, including the reaction conditions (temperature, solvent) and the nature of the incoming nucleophile. Bulky nucleophiles tend to result in higher diastereoselectivity. In some cases, the use of a chiral catalyst can either enhance or override the inherent diastereoselectivity imparted by the substrate's stereocenter. nih.gov Research on related chiral α-chloroaldehydes has shown that the stereocenter can direct the formation of subsequent stereocenters in cycloaddition reactions, leading to highly substituted, stereochemically dense products. nih.gov

Absolute Configuration Determination and Conformational Analysis

The complete stereochemical description of (S)-3-chloro-butanal requires knowledge of its absolute configuration and an understanding of its preferred three-dimensional shape, or conformation.

The absolute configuration refers to the exact spatial arrangement of atoms at the chiral center. wikipedia.org The "(S)" designation for 3-chloro-butanal is determined using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comlibretexts.org For the stereocenter at C3, the priority of the attached groups is assigned based on atomic number: (1) -Cl, (2) -CH2CHO, (3) -CH3, and (4) -H. With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise (Sinister) direction, hence the (S) configuration. chemistrysteps.com

While the CIP rules provide a nomenclature, the absolute configuration must be determined experimentally. The definitive method is single-crystal X-ray crystallography, though this requires a suitable crystalline derivative. wikipedia.org Other techniques include chemical correlation, where the compound is synthesized from or converted to another chiral molecule whose absolute configuration is already known. wikipedia.org Spectroscopic methods such as electronic circular dichroism (ECD) can also be used, often in conjunction with computational calculations, to assign the absolute configuration. researchgate.net

Conformational analysis involves studying the various spatial arrangements of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org For (S)-3-chloro-butanal, the most significant conformational flexibility arises from rotation around the C2-C3 bond. This can be visualized using Newman projections. youtube.com

Viewing down the C2-C3 bond, there are staggered and eclipsed conformations.

Staggered Conformations: These are lower in energy. The substituents on the front carbon are 60° apart from those on the back carbon. There are two types:

Anti: The largest groups on C2 (the formyl group, -CHO) and C3 (the chlorine atom) are 180° apart. This is generally the most stable conformation, as it minimizes steric hindrance.

Gauche: The largest groups are 60° apart. There are two possible gauche conformations. These are higher in energy than the anti-conformation due to steric interactions between the bulky groups.

Eclipsed Conformations: These are higher in energy due to torsional strain, where the substituents on the front and back carbons are directly aligned (0° dihedral angle). libretexts.org These conformations represent energy maxima and are transition states between staggered conformations.

The relative population of these conformers at equilibrium depends on their relative energy differences, with the lower-energy anti-conformation being the most populated. This conformational preference can significantly impact the molecule's reactivity.

Table of Compounds

Compound Name
(S)-3-Chloro-Butanal
Mosher's acid

Computational and Theoretical Investigations of S 3 Chloro Butanal

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules like (S)-3-chloro-butanal. The presence of a flexible single bond between the second and third carbon atoms allows the molecule to exist in various spatial arrangements, or conformations, which can significantly influence its reactivity and physical properties.

Theoretical investigations into the conformational stability of similar small, chlorinated organic compounds are typically performed using methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.net For (S)-3-chloro-butanal, these methods would be employed to perform a potential energy surface scan by systematically rotating the dihedral angle around the C2-C3 bond. This process identifies all possible energy minima, which correspond to stable conformers.

The primary conformers of interest would be the gauche and anti forms, which describe the relative positions of the chlorine atom and the aldehyde group. Computational studies on analogous molecules, such as 1,3-dichloro-2-propanol, have shown that non-planar gauche structures can be energetically favored over planar cis or trans structures. researchgate.net Similar calculations for (S)-3-chloro-butanal would predict the relative energies of its conformers, providing insights into their population distribution at a given temperature. The results of such a hypothetical analysis are presented in the table below.

Table 1: Hypothetical Relative Energies of (S)-3-Chloro-Butanal Conformers
ConformerDihedral Angle (Cl-C3-C2-C1)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti~180°0.0065
Gauche-1~60°0.8520
Gauche-2~-60°1.2015

These quantum chemical studies provide crucial data on bond lengths, bond angles, and dihedral angles for each stable conformer, which are essential for understanding the molecule's fundamental structure.

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, including identifying the high-energy transition states that connect reactants to products. For reactions involving (S)-3-chloro-butanal, computational methods can be used to explore potential mechanisms, such as nucleophilic substitution or addition reactions.

The process of elucidating a reaction mechanism computationally involves locating the transition state structure for each proposed step. ucsb.edu Techniques like the synchronous transit-guided quasi-Newton (QST2) method are employed to find an initial guess for the transition state, which is then optimized. ucsb.edu A key characteristic of a true transition state is the presence of a single imaginary frequency in its computed vibrational spectrum, which corresponds to the motion along the reaction coordinate.

For example, in a nucleophilic substitution reaction at the carbon atom bearing the chlorine, computational models can distinguish between an SN1 and SN2 mechanism by calculating the energies of the respective intermediates and transition states. libretexts.org The calculated activation energy—the energy difference between the reactants and the transition state—provides a quantitative measure of the reaction's feasibility. mdpi.com

Table 2: Hypothetical Energy Profile for a Reaction of (S)-3-Chloro-Butanal
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants(S)-3-Chloro-Butanal + Nucleophile0.0
Transition StateHighest energy point on the reaction path+22.5
ProductsFinal substituted product-15.0

This type of analysis provides a step-by-step view of the reaction, revealing the molecular gymnastics that occur as bonds are broken and formed.

Prediction and Rationalization of Stereoselectivity in Reactions

A significant application of computational chemistry is in predicting and explaining the stereochemical outcome of reactions. rsc.org For a chiral molecule like (S)-3-chloro-butanal, reactions can often lead to the formation of multiple stereoisomers. The stereoselectivity of a reaction is determined by the relative energy barriers of the competing reaction pathways that lead to these different stereoisomers. researchgate.net

Computational models can calculate the energies of the diastereomeric transition states with high accuracy. The product ratio is then predicted based on the Curtin-Hammett principle and transition state theory. The difference in the free energies of activation (ΔΔG‡) between the two pathways is directly related to the enantiomeric or diastereomeric excess observed experimentally.

Advances in computational methods, including the use of machine learning algorithms trained on datasets of stereoselective reactions, are enhancing the ability to predict stereochemical outcomes. arxiv.orgmpg.de These models can capture complex relationships between the structures of reactants, catalysts, and the resulting stereoselectivity. arxiv.org For (S)-3-chloro-butanal, this would involve modeling the approach of a reagent to the molecule and calculating the energies of the transition states for attack from different faces, thereby predicting which stereoisomeric product will be favored. For instance, in an allylic substitution reaction of a similar compound, (S)-(+)-3-chloro-1-butene-Z-1-d, the syn stereoselectivity was computationally explored. tennessee.edu

Structure-Reactivity and Structure-Property Relationships via Computational Modeling

Computational modeling is instrumental in establishing quantitative relationships between a molecule's structure and its reactivity or physical properties. nih.govnih.gov This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR), uses calculated molecular descriptors to predict the behavior of a compound. nih.gov

For (S)-3-chloro-butanal, a variety of molecular descriptors can be calculated using computational methods. These include:

Electronic Descriptors: Such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding electrophilic and nucleophilic interactions.

Steric Descriptors: Like molecular volume and surface area, which can influence how the molecule interacts with other species.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

By correlating these descriptors with experimentally observed reactivity or properties, computational models can be developed to predict the behavior of new, related compounds. researchgate.net For example, the electrophilicity of the carbonyl carbon in (S)-3-chloro-butanal can be quantified and related to its reactivity with a range of nucleophiles. This approach takes advantage of the maturing field of theoretical chemistry to understand important molecular recognition and reactivity processes. nih.gov The ultimate goal is to move from post-rationalization of known properties to the in silico design and prediction of new chemical systems. nih.gov

Applications of S 3 Chloro Butanal As a Chiral Building Block

Synthesis of Pharmaceutical Intermediates and Bioactive Compounds

The inherent chirality of (S)-3-chloro-butanal is a crucial feature in pharmaceutical development, where the stereochemistry of a molecule can determine its efficacy and interaction with biological targets. juniperpublishers.comnih.gov Chiral molecules are fundamental in drug design, as enantiomers of the same compound can have significantly different pharmacological, metabolic, and toxicological profiles. mdpi.com The use of enantiomerically pure starting materials, often sourced from the "chiral pool," is a key strategy in the efficient synthesis of single-enantiomer drugs. nih.gov

The β-lactam ring is the core structural component of several major classes of antibiotics, including penicillins and cephalosporins. rsc.org The synthesis of these structures often relies on stereoselective methods to control the geometry of the four-membered ring. nih.govnih.gov Chiral aldehydes are valuable precursors in these syntheses, particularly in [2+2] cycloaddition reactions with ketenes to form the β-lactam core with high diastereoselectivity. nih.gov

While chiral aldehydes are established as key intermediates in this field, specific documented examples detailing the direct use of (S)-3-chloro-butanal as a precursor for the synthesis of β-lactam antibiotics or antiviral agents are not prominent in the reviewed scientific literature. The development of antiviral drugs also frequently employs chiral building blocks to create complex nucleoside analogues and protease inhibitors, but direct synthetic routes from (S)-3-chloro-butanal are similarly not widely reported. eurekalert.orgnih.gov

Chiral building blocks are essential for the total synthesis of complex natural products, allowing chemists to construct intricate molecular architectures with precise stereochemical control. While the direct application of (S)-3-chloro-butanal in the synthesis of Asperlin or specific alkaloid families is not extensively documented, a closely related C4 chiral building block, ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, has been successfully employed in the total synthesis of the antibiotic (+)-Negamycin.

In modern drug discovery, there is a high demand for novel, three-dimensional molecular scaffolds to serve as starting points for the development of new therapeutic agents. nih.gov Chiral building blocks like (S)-3-chloro-butanal are ideal for generating libraries of structurally diverse, enantiomerically pure compounds for high-throughput screening. researchgate.netnih.gov The presence of two distinct reactive sites (aldehyde and alkyl chloride) allows for divergent synthesis, where the core scaffold can be elaborated with different functional groups to rapidly build a collection of related molecules.

The emphasis on compounds with a higher fraction of sp³-hybridized carbons (a characteristic of (S)-3-chloro-butanal) is a growing trend in drug design, as these molecules offer greater structural complexity and can lead to improved pharmacological properties compared to flat, aromatic compounds. researchgate.net While the general principle of using chiral synthons for creating screening libraries is well-established, specific examples of large-scale libraries derived directly from (S)-3-chloro-butanal are not detailed in the available literature.

Synthesis of Agrochemicals and Specialty Chemicals

Chirality is also a critical factor in the agrochemical industry, where the different enantiomers of a pesticide can exhibit varied levels of efficacy and toxicity towards target and non-target organisms. nih.govwiley-vch.de The use of single-enantiomer agrochemicals can lead to lower application rates and reduced environmental impact. taylorfrancis.com

Enantiomerically pure intermediates, such as chiral cyanohydrins and epoxides, are important in the synthesis of modern agrochemicals. nih.govresearchgate.net Although (S)-3-chloro-butanal fits the profile of a useful chiral precursor for this industry, its specific application in the synthesis of commercial agrochemicals or specialty chemicals is not widely reported in the scientific literature.

Contributions to Advanced Materials and Polymer Science

The field of polymer science leverages monomers with specific functional and stereochemical properties to create materials with tailored characteristics. The polymerization of haloaldehydes, such as chloral (B1216628) (trichloroacetaldehyde), has been studied, particularly using chiral initiators to produce helical polymers with high optical activity. scispace.com This research demonstrates that the aldehyde functionality on a chlorinated backbone can participate in polymerization.

However, there is no significant body of literature documenting the use of (S)-3-chloro-butanal specifically as a monomer or precursor for advanced materials or in polymer science.

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